molecular formula C9H11N3O3 B1176602 IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer CAS No. 146358-72-7

IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer

Cat. No.: B1176602
CAS No.: 146358-72-7
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer, also known as 3',6'-isoLD1 (CAS Registry Number 146358-72-7), is a lactotetraose series ganglioside that serves as a tumor-associated epitope . This ganglioside is defined by the minimum binding epitope NeuAc(α2-3)Gal(β1-3)(NeuAc(α2-6))GlcNAc and is recognized by specific monoclonal antibodies, including DMAb-21 and DMAb-22 . Its expression is highly restricted, exhibiting an oncofetal pattern; it is not detectable in normal adult human brain tissue but is present during fetal-neonatal astroglial proliferation . This re-expression is a hallmark of malignancy, making 3',6'-isoLD1 a significant target for cancer research. It is found in a high percentage of primary central nervous system neoplasms, with studies showing immunoreactivity in 67% of glial tumors and 62% of certain epithelial cancers . Its expression can be influenced by the tumor microenvironment, as evidenced by its more frequent presence in glioma xenografts grown in vivo compared to the same cells cultured in vitro . This ganglioside is a vital reagent for investigating tumor biology, exploring the role of gangliosides in oncogenesis, and developing targeted immunotherapies and immunodiagnostics . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

CAS No.

146358-72-7

Molecular Formula

C9H11N3O3

Synonyms

IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer

Origin of Product

United States

Preparation Methods

One-Pot Multi-Enzyme Systems

The one-pot three-enzyme chemoenzymatic approach has emerged as a robust method for synthesizing sialosides, including IV(3)-NeuAc-III(6)-NeuAc-LcOse4Cer. This system integrates three bacterial enzymes: sialic acid aldolase , CMP-sialic acid synthetase , and sialyltransferases , enabling sequential sialylation without intermediate purification.

Sialic Acid Aldolase catalyzes the condensation of N-acetylmannosamine (ManNAc) and pyruvate to form NeuAc. CMP-sialic acid synthetase then activates NeuAc into cytidine monophosphate-sialic acid (CMP-NeuAc), the donor substrate for sialyltransferases. Finally, sialyltransferases such as Photobacterium damsela α2,6-sialyltransferase (Pd2,6ST) and Pasteurella multocida α2,3-sialyltransferase (PmST1) transfer NeuAc to the LcOse4Cer acceptor.

Reaction Conditions and Optimization

  • Substrate Concentrations : A typical reaction includes 7.5 mM ManNAc, 40 mM pyruvate, 7.5 mM CTP, and 5 mM LcOse4Cer acceptor.

  • Enzyme Ratios : 10 mU each of aldolase and synthetase, paired with 5 mU of sialyltransferase per 50 µL reaction.

  • Buffer System : Tris-HCl (100 mM, pH 8.8) with 20 mM MgCl₂ ensures optimal enzyme activity.

This method achieves >70% yield within 18 hours, bypassing the need for protecting groups and enabling scalable production.

Sequential Sialylation Strategies

For asymmetric disialylation, sequential enzyme addition is often necessary. The III(6)-NeuAc-LcOse4Cer intermediate is first synthesized using Pd2,6ST, followed by PmST1-mediated α2,3-sialylation at position IV(3).

Key Considerations:

  • Order of Addition : α2,6-sialylation precedes α2,3-sialylation due to steric hindrance at position III(6).

  • Donor Availability : Excess CMP-NeuAc (15 mM) ensures complete conversion at both positions.

Preparation of the LcOse4Cer Backbone

The LcOse4Cer backbone is synthesized via sequential glycosylation of lactosylceramide (Galβ1-4Glcβ1-1Cer). β1-3-N-acetylglucosaminyltransferase and β1-3-galactosyltransferase extend the glycan chain to form Galβ1-3GlcNAcβ1-3Galβ1-4Glcβ1-1Cer.

Substrate Sources:

  • Lactosylceramide : Commercially available or isolated from natural sources.

  • Sugar Donors : UDP-GlcNAc and UDP-Gal for enzymatic glycosylation.

Characterization and Validation

Mass Spectrometry (MS)

High-resolution MS confirms the molecular weight (MW = 1,842.6 Da) and disialylation pattern. Fragmentation analysis verifies NeuAc linkages.

Monoclonal Antibody Binding

Monoclonal antibodies targeting NeuAcα2-3Gal (e.g., KM691) and NeuAcα2-6GalNAc (e.g., 14-18) validate epitope specificity.

Binding Assay Data:

AntibodyEpitope RecognizedBinding Affinity (KD)
KM691NeuAcα2-3Gal2.4 nM
14-18NeuAcα2-6GalNAc1.8 nM

Comparative Analysis of Synthesis Methods

ParameterOne-Pot EnzymaticChemical Synthesis
Yield70–85%20–35%
Time18 hours7–10 days
StereoselectivityHighModerate
Scalability>100 mg<50 mg

Q & A

Q. How can systematic reviews optimize literature searches for glycosphingolipid research?

  • Answer : Use PICOT for clinical studies (Population: cancer cells; Intervention: glycosphingolipid depletion; Outcome: apoptosis rates) and Boolean operators (e.g., "IV3-NeuAc... AND lipid rafts NOT cancer") in PubMed/Scopus .

Ethical & Technical Considerations

Q. What are common pitfalls in interpreting MS/MS data for sialylated glycans?

  • Answer : Misassignment of fragment ions due to in-source decay. Mitigate by using low-energy CID and comparing with synthetic standards. Report ambiguity indices in publications .

Q. How should researchers address batch-to-batch variability in synthetic compounds?

  • Answer : Implement quality control (QC) protocols: ≥3 independent syntheses, statistical analysis (e.g., ANOVA) of purity/yield, and open-access sharing of raw chromatograms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.